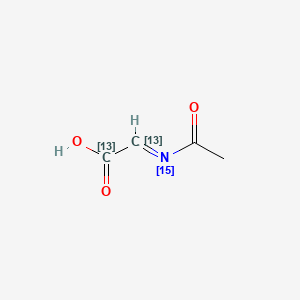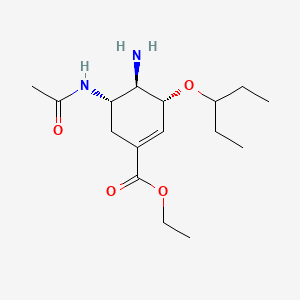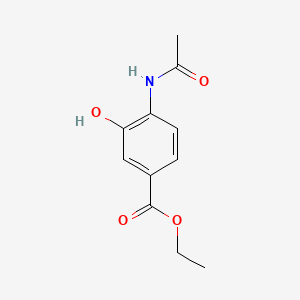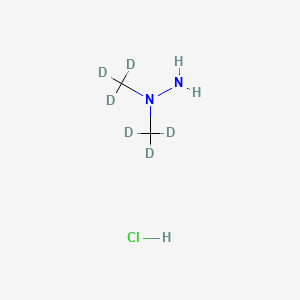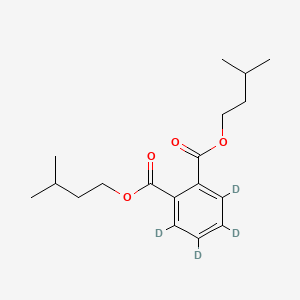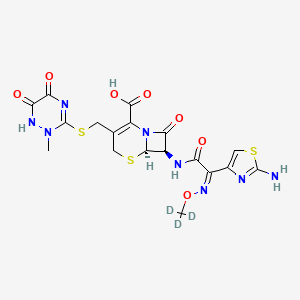
Oxandrolone 17-Sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxandrolone, also known as Oxandrin and Anavar, is a synthetic testosterone analog . It is an androgenic hormone used to treat muscle loss from prolonged corticosteroid treatment and to treat bone pain associated with osteoporosis . It is also used to help promote weight gain in various situations, to help offset protein catabolism caused by long-term corticosteroid therapy, to support recovery from severe burns, to treat bone pain associated with osteoporosis, to aid in the development of girls with Turner syndrome, and for other indications .
Synthesis Analysis
The synthesis of Oxandrolone and its major metabolite 17-epi-oxandrolone has been achieved using a fungus-based protocol . The reference material was fully characterized by liquid chromatography nuclear magnetic resonance spectroscopy and high resolution/high accuracy mass spectrometry .Molecular Structure Analysis
The molecular structure of Oxandrolone and its major metabolite 17-epi-oxandrolone has been identified and confirmed using a highly sensitive and rapid on-line SPE-UHPLC-MS/MS method .Chemical Reactions Analysis
The chemical reactions of Oxandrolone and its major metabolite 17-epi-oxandrolone have been studied. The new oxandrolone metabolites demonstrated significantly longer detection periods (up to 18 days) compared to commonly targeted metabolites such as epioxandrolone or 18-nor-oxandrolone .Physical And Chemical Properties Analysis
The physical and chemical properties of Oxandrolone include a molecular formula of C19H30O3 and a molecular weight of 306.44 . The chemical formula for Oxandrolone 17-Sulfate is C19H30O6S and its molecular weight is 386.5 .Safety And Hazards
Oxandrolone may cause serious side effects. It does not appear that Oxandrolone increases the risk of progressive or transient liver injury, although monitoring liver enzymes is recommended . Users are advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contacting with skin and eye .
Zukünftige Richtungen
Oxandrolone is used for the treatment of several diseases associated with weight loss. Unfortunately, it is also abused by many athletes and bodybuilders due to its strong anabolic effect . Future research may focus on developing methods for the determination of oxandrolone and simultaneous identification of its major metabolite 17-epi-oxandrolone in urine matrices .
Eigenschaften
CAS-Nummer |
143601-30-3 |
|---|---|
Produktname |
Oxandrolone 17-Sulfate |
Molekularformel |
C19H30O6S |
Molekulargewicht |
386.503 |
IUPAC-Name |
[(1R,5aS,9aS,11aS)-1,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,6,9,9b,10,11-dodecahydroindeno[4,5-h]isochromen-1-yl] hydrogen sulfate |
InChI |
InChI=1S/C19H30O6S/c1-17-11-24-16(20)10-12(17)4-5-13-14(17)6-8-18(2)15(13)7-9-19(18,3)25-26(21,22)23/h12-15H,4-11H2,1-3H3,(H,21,22,23)/t12-,13?,14?,15?,17-,18-,19+/m0/s1 |
InChI-Schlüssel |
YPBBZPDXGLWWSK-LWRWTLSVSA-N |
SMILES |
CC12CCC3C(C1CCC2(C)OS(=O)(=O)O)CCC4C3(COC(=O)C4)C |
Synonyme |
(4aS,4bS,6aS,7S,9aS,9bR,11aS)-Tetradecahydro-4a,6a,7-trimethyl-7-(sulfooxy)-cyclopenta[5,6]naphtho[1,2-c]pyran-2(1H)-one; (5α,17β)-17-Methyl-17-(sulfooxy)-2-oxaandrostan-3-one; Cyclopenta[5,6]naphtho[1,2-c]pyran 2-Oxaandrostan-3-one Deriv. |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(Pentan-2-yl)amino]methyl}hexahydro-1H-pyrrolizine-1,2,7-triol](/img/structure/B585355.png)
